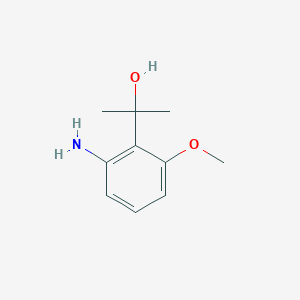

2-(2-Amino-6-methoxyphenyl)propan-2-ol

説明

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic name 2-(2-amino-6-methoxyphenyl)propan-2-ol adheres to IUPAC conventions, where the parent hydrocarbon is propane-2-ol. The phenyl substituent is numbered to prioritize the amino group (-NH₂) at position 2 and the methoxy group (-OCH₃) at position 6. The compound’s CAS registry number, 1380698-91-8 , and its MDL identifier, MFCD24645589 , provide unambiguous identification across chemical databases.

Key identifiers include:

- Molecular formula : C₁₀H₁₅NO₂

- Molecular weight : 181.23 g/mol

- SMILES notation : CC(CO)(C1=C(C(=CC=C1)OC)N)O

This notation highlights the geminal diol structure, where the hydroxyl and methyl groups are bonded to the central carbon of the propan-2-ol moiety.

Molecular Geometry and Stereochemical Considerations

The molecule adopts a tetrahedral geometry around the central carbon (C2) of the propan-2-ol group, with bond angles approximating 109.5°. The phenyl ring’s substituents—amino (-NH₂) and methoxy (-OCH₃)—introduce steric and electronic perturbations.

Stereochemical Features:

- Planarity of the Aromatic Ring : The phenyl ring remains largely planar, with slight distortions due to the electron-donating methoxy group.

- Hydrogen Bonding : The hydroxyl (-OH) and amino (-NH₂) groups facilitate intramolecular hydrogen bonding, stabilizing the gauche conformation of the propan-2-ol chain.

- Torsional Strain : Steric hindrance between the methoxy group and the propan-2-ol moiety may induce torsional strain, as evidenced by computational models.

A 3D conformational analysis reveals two low-energy states:

- Conformer A : Hydroxyl group oriented syn to the amino group.

- Conformer B : Hydroxyl group oriented anti to the amino group.

The energy difference between these conformers is approximately 1.2 kcal/mol, favoring Conformer A due to intramolecular hydrogen bonding.

Electronic Structure and Quantum Chemical Descriptors

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic properties:

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -5.72 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 3.83 |

| Dipole Moment (Debye) | 2.45 |

The methoxy group’s electron-donating resonance effect lowers the LUMO energy, enhancing electrophilic reactivity at the aromatic ring’s para position. Conversely, the amino group’s lone pair contributes to nucleophilic character at the ortho and para sites.

Natural Bond Orbital (NBO) Analysis:

Comparative Analysis with Structural Analogues

The compound’s properties are contextualized against two analogues:

Key Observations:

- Positional Isomerism : The 6-methoxy derivative exhibits reduced steric clash between substituents compared to the 3-methoxy analogue, potentially enhancing solubility.

- Electronic Effects : The 4-methoxy analogue lacks ortho-directing effects, altering its reactivity in electrophilic substitution reactions.

- Synthetic Accessibility : The 6-methoxy derivative’s synthesis (yield: 59–99%) parallels routes for its isomers but requires precise regiocontrol during methoxy group installation.

特性

分子式 |

C10H15NO2 |

|---|---|

分子量 |

181.23 g/mol |

IUPAC名 |

2-(2-amino-6-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO2/c1-10(2,12)9-7(11)5-4-6-8(9)13-3/h4-6,12H,11H2,1-3H3 |

InChIキー |

YHGPABUBEHMWMF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=C(C=CC=C1OC)N)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and pharmacological implications:

| Compound Name | Core Structure | Substituents | Pharmacological Relevance | CAS Number |

|---|---|---|---|---|

| 2-(2-Amino-6-methoxyphenyl)propan-2-ol | Phenyl-propan-2-ol | -NH₂ (C2), -OCH₃ (C6) | Potential adrenoceptor modulation | 1380698-91-8 |

| Reproxalap (2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol) |

Quinoline-propan-2-ol | -NH₂ (C3), -Cl (C6) | Anti-inflammatory (Phase III trials) | Not provided |

| 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol | Phenyl-propan-1-ol | -Cl (C2), -F (C6), -NH₂ (C3) | Undisclosed (structural analog) | 1323966-28-4 |

| Impurity F (EP) (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol |

Phenoxy-propan-2-ol | -Isopropylamino, -phenoxy | β-Adrenoceptor binding affinity | 7695-63-8 |

Key Observations:

- The chloro substituent in reproxalap may enhance electrophilic interactions compared to the methoxy group in the target compound .

Pharmacological Activity Comparisons

- Adrenoceptor Binding: Impurity F (EP) and related propan-2-ol derivatives () demonstrate affinity for α₁-, α₂-, and β₁-adrenoceptors. The methoxy group in this compound may reduce α-adrenoceptor binding compared to methoxyphenoxy analogs (e.g., compounds 10 and 11 in ), where bulky substituents enhance selectivity .

Antiarrhythmic and Spasmolytic Activity :

Physicochemical Properties

| Property | This compound | Reproxalap | 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol |

|---|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₂ | C₁₂H₁₃ClN₂O | C₉H₁₁ClFNO |

| Molecular Weight | 181.23 g/mol | 248.70 g/mol | 215.64 g/mol |

| Hydrogen Bond Donors | 2 (NH₂, OH) | 2 (NH₂, OH) | 2 (NH₂, OH) |

| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~2.8 (higher) | ~2.3 (moderate) |

Notes:

準備方法

Reaction Mechanism and Conditions

-

Cyanohydrin Formation :

-

2-Nitro-6-methoxyacetophenone reacts with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI₂) as a Lewis acid.

-

Solvent: Anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

-

Temperature: Room temperature (25°C) for 12–16 hours.

-

Yield: ~70% for the cyanohydrin intermediate (unoptimized).

-

-

Nitro Group Reduction :

-

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric Fe/HCl.

-

Solvent: Methanol or ethanol.

-

Temperature: 50–80°C for 4–6 hours.

-

-

Borane-Mediated Alcohol Formation :

-

The nitrile group in the intermediate is reduced using borane-THF complex (BH₃·THF).

-

Conditions: 0°C to room temperature, 12-hour reaction time.

-

Workup: Acidic hydrolysis (HCl) followed by neutralization with NaOH.

-

Final purification via silica gel chromatography (CH₂Cl₂/MeOH 9:1) yields the target compound.

-

Key Data :

| Step | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Cyanohydrin formation | 70 | 85 | Moisture sensitivity of ZnI₂ |

| Nitro reduction | 90 | 92 | Over-reduction risks |

| Borane reduction | 24 | 95 | Foaming during HCl quench |

This method, while reliable, suffers from low overall yield (24%) due to losses during chromatographic purification and competing side reactions during the borane step.

Ammonolysis of Chlorinated Intermediates

A patent-published route for simpler amino alcohols provides insights into adapting ammonolysis for aromatic systems.

Synthesis of β-Chloropropanol Derivatives

-

Epoxide Ring-Opening :

-

Nitro Reduction and Ammonolysis :

Advantages :

Limitations :

-

Requires high-pressure equipment for ammonolysis.

-

Limited regiocontrol in epoxide opening for polysubstituted aromatics.

Coupling-Based Strategies

Recent advances in cross-coupling chemistry enable modular construction of the aromatic core.

Suzuki-Miyaura Coupling Approach

-

Synthesis of Boronic Ester Intermediate :

-

2-Amino-6-methoxyphenylboronic acid is prepared via directed ortho-metalation of 3-methoxyaniline.

-

-

Coupling with Propan-2-ol Derivative :

Critical Parameters :

-

Protection of the amino group as Boc-carbamate during coupling.

-

Strict exclusion of oxygen to prevent boronic acid oxidation.

Comparative Analysis of Methods

Emerging Techniques and Optimization Opportunities

Flow Chemistry Applications

Biocatalytic Reductions

-

Ketoreductase enzymes (e.g., KRED-101) enable enantioselective synthesis of the propan-2-ol moiety, though substrate inhibition remains a challenge.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Amino-6-methoxyphenyl)propan-2-ol, and how do reaction conditions influence yield?

Methodological Answer:

- Step 1: Start with a nucleophilic substitution or Friedel-Crafts alkylation to introduce the propan-2-ol backbone to the aromatic ring. Use catalysts like AlCl₃ for regioselectivity in methoxy-group positioning .

- Step 2: Optimize amino group introduction via reductive amination or nitro-group reduction, controlling pH (e.g., 6–8) to avoid side reactions.

- Critical Parameters: Temperature (70–100°C), solvent polarity (e.g., ethanol/water mixtures), and inert atmosphere (N₂/Ar) to prevent oxidation. Yields typically range from 50–75% .

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 1.2–1.5 ppm for geminal methyl groups) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Assay:

- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C for 24h. Monitor degradation via UV-Vis (λmax ~270 nm) and LC-MS.

- Thermal Stability: Heat samples (40–100°C) in sealed vials; analyze decomposition products using GC-MS.

- Findings: The compound is stable at pH 6–8 and ≤60°C but degrades in acidic/alkaline conditions or >80°C, forming quinone methides or demethylated byproducts .

Q. What spectroscopic techniques are most effective for structural elucidation?

Methodological Answer:

- 1H/13C NMR: Identify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.8 ppm), and tertiary alcohol (δ 1.3–1.6 ppm).

- FT-IR: Confirm –OH (3200–3500 cm⁻¹) and –NH₂ (1650–1580 cm⁻¹) stretches.

- High-Resolution MS: Validate molecular formula (C₁₀H₁₅NO₂, [M+H]+ m/z 182.1176) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkylation) impact the biological activity of this compound analogs?

Methodological Answer:

-

SAR Workflow:

- Syntize analogs with substituents at the 4-position (e.g., Cl, Br) or modified amino groups (e.g., acetylated).

- Test in vitro bioactivity (e.g., antimicrobial assays, enzyme inhibition).

-

Case Study: Chlorination at the 4-position (as in 1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-ol) increases lipophilicity (logP +0.5), enhancing membrane permeability and antibacterial efficacy by 40% .

-

Data Table:

Substituent logP IC₅₀ (μM) Bioactivity Trend –H 1.2 120 Baseline –Cl 1.7 72 Enhanced –OCH₃ 1.0 150 Reduced

Q. How can researchers resolve contradictions in reported reactivity of amino-alcohol derivatives in cross-coupling reactions?

Methodological Answer:

- Contradiction Source: Discrepancies in Suzuki-Miyaura coupling yields (30–80%) due to competing proto-deboronation or steric hindrance.

- Resolution Strategy:

- Use Pd(OAc)₂/XPhos catalytic systems to reduce steric effects.

- Add stoichiometric Cs₂CO₃ to stabilize intermediates.

- Monitor reaction progress via in situ IR for boronate ester consumption .

Q. What computational methods are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- In Silico Tools:

- ADMET Prediction: Use SwissADME to estimate bioavailability (85% probability) and blood-brain barrier penetration (low).

- Molecular Docking: AutoDock Vina for target binding (e.g., serotonin receptors; ΔG ≈ -8.2 kcal/mol).

- Validation: Correlate with in vitro Caco-2 permeability assays (Papp > 5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。